molecular formula C13H14F3NO5 B3013741 3-(3,4-dimethoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid CAS No. 174502-40-0

3-(3,4-dimethoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid

Cat. No.: B3013741
CAS No.: 174502-40-0
M. Wt: 321.252
InChI Key: DNXRNKTYWVBVIV-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid is a synthetic phenylpropanoic acid derivative characterized by a 3,4-dimethoxyphenyl group and a trifluoroacetyl-protected amino moiety on the propanoic acid backbone. Its molecular formula is C₁₄H₁₅F₃NO₆, with a molecular weight of 362.27 g/mol. The compound is primarily used in medicinal chemistry as a precursor for bioactive molecules, leveraging the trifluoroacetyl group’s electron-withdrawing properties to modulate reactivity and stability during synthesis .

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO5/c1-21-9-4-3-7(5-10(9)22-2)8(6-11(18)19)17-12(20)13(14,15)16/h3-5,8H,6H2,1-2H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNXRNKTYWVBVIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CC(=O)O)NC(=O)C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(3,4-dimethoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid” typically involves the following steps:

    Formation of the Dimethoxyphenyl Intermediate: The starting material, 3,4-dimethoxybenzaldehyde, undergoes a series of reactions including nitration, reduction, and acylation to form the dimethoxyphenyl intermediate.

    Introduction of the Trifluoroacetyl Group: The intermediate is then reacted with trifluoroacetic anhydride under acidic conditions to introduce the trifluoroacetyl group.

    Formation of the Propanoic Acid Moiety: The final step involves the reaction of the trifluoroacetylated intermediate with a suitable propanoic acid derivative under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the trifluoroacetyl group, converting it to a trifluoromethyl group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Trifluoromethyl derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a ligand or catalyst in various organic reactions.

Biology

    Biochemical Studies: The compound can be used to study enzyme interactions and metabolic pathways.

Medicine

    Drug Development:

Industry

    Materials Science: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of “3-(3,4-dimethoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid” would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The trifluoroacetyl group could play a role in enhancing the compound’s binding affinity or stability.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound Reference
3-(3,4-Dimethoxyphenyl)propanoic acid 3,4-dimethoxyphenyl, no amino/trifluoroacetyl C₁₁H₁₄O₄ 210.23 Lacks amino and trifluoroacetyl groups
3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid 3,4-dimethoxyphenyl, amino group C₁₁H₁₅NO₄ 225.24 Amino group unprotected; higher polarity
3-(3,5-Dimethoxyphenyl)propanoic acid 3,5-dimethoxyphenyl C₁₁H₁₄O₄ 210.23 Methoxy positional isomer; altered sterics
3-(2-Trifluoromethylphenyl)propionic acid 2-trifluoromethylphenyl C₁₀H₉F₃O₂ 218.17 Trifluoromethyl vs. trifluoroacetyl; acidic
3-(3,4-Dimethoxyphenyl)-3-(4-fluorobenzamido)propanoic acid 3,4-dimethoxyphenyl, 4-fluorobenzamido C₁₉H₁₉FNO₆ 400.36 Fluorobenzamido vs. trifluoroacetyl; bulkier

Substituent Effects on Physicochemical Properties

  • Trifluoroacetyl vs. Unprotected Amino Group: The trifluoroacetyl group in the target compound reduces basicity and enhances metabolic stability compared to the free amino analog (e.g., 3-amino-3-(3,4-dimethoxyphenyl)propanoic acid) .
  • Methoxy Position: The 3,4-dimethoxyphenyl group in the target compound provides distinct electronic and steric effects compared to the 3,5-dimethoxy isomer.
  • Trifluoroacetyl vs. Trifluoromethyl: The trifluoroacetyl group introduces stronger electron-withdrawing effects than the trifluoromethyl group, lowering the pKa of the propanoic acid moiety (predicted pKa ~3.5 vs. ~4.2 for trifluoromethyl analogs) .

Biological Activity

3-(3,4-Dimethoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid (CAS No. 174502-40-0) is a synthetic organic compound notable for its unique structural features, including a trifluoroacetyl group and a dimethoxyphenyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the modulation of enzymatic pathways and receptor interactions.

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C13H14F3NO5
  • Molecular Weight : 321.25 g/mol
  • Boiling Point : 455.4 ± 45.0 °C (predicted)
  • Density : 1.352 ± 0.06 g/cm³ (predicted)
  • pKa : 3.96 ± 0.10 (predicted) .

The mechanism of action of this compound is believed to involve its interaction with specific enzymes or receptors. The trifluoroacetyl group may enhance the compound's binding affinity and stability, potentially leading to significant biological effects.

Anticancer Properties

Research indicates that compounds with similar structural motifs have shown promising anticancer activity. For instance, studies on related compounds demonstrated inhibition of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The potential for this compound to exhibit similar effects warrants further investigation.

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in cancer progression. For example, it could potentially inhibit histone deacetylases (HDACs), which are crucial in regulating gene expression related to cancer cell proliferation .

Research Findings

A comparative analysis of similar compounds shows that variations in substituents can significantly alter biological activity:

Compound NameStructure FeaturesBiological Activity
This compoundTrifluoroacetyl + DimethoxyphenylPotential HDAC inhibitor
3-(3,4-Dimethoxyphenyl)-3-[(acetyl)amino]propanoic AcidAcetyl instead of trifluoroacetylReduced activity
3-(3,4-Dimethoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]butanoic AcidButanoic acid moietyAltered properties

This table highlights the importance of functional groups in determining the biological efficacy of similar compounds.

Case Studies

  • In Vitro Studies : A study investigating the effects of structurally related compounds on cancer cell lines indicated that modifications in the side chains could lead to varying degrees of cytotoxicity against HepG2 and MCF-7 cells . These findings suggest that the trifluoroacetyl group may enhance selectivity and potency.
  • ADMET Analysis : Preliminary absorption, distribution, metabolism, excretion, and toxicity (ADMET) studies on related compounds show favorable profiles that could be expected for this compound . Such characteristics are essential for further development as a therapeutic agent.

Q & A

Basic Research Question

  • NMR : 1H/13C NMR identifies substituent positions on the phenyl ring (e.g., δ 3.8–3.9 ppm for methoxy groups) and confirms trifluoroacetyl integration (δ 7.2–7.4 ppm for NH in DMSO-d6) .
  • HRMS : Exact mass analysis (e.g., m/z 343.1087 for C14H15F3NO5) validates molecular composition .
  • X-ray Crystallography : Resolves stereochemistry at the β-carbon and confirms intramolecular hydrogen bonding between the carboxylic acid and Tfa group .

How do electronic effects of the 3,4-dimethoxyphenyl moiety modulate binding affinity in enzyme inhibition studies?

Advanced Research Question
The dimethoxy groups:

  • Enhance π-π Stacking : Interactions with aromatic residues (e.g., tyrosine or tryptophan) in enzyme active sites, as shown in docking studies with kinases or proteases .
  • Alter Electron Density : Methoxy groups donate electrons to the phenyl ring, reducing electrophilicity of the propanoic acid backbone and altering substrate-enzyme charge complementarity .
    Experimental Design : Synthesize analogs with mono-methoxy or nitro substituents. Compare IC50 values in enzyme assays (e.g., kinase inhibition) to quantify substituent effects .

What strategies mitigate solubility challenges during in vitro testing of this compound?

Basic Research Question

  • pH Adjustment : Dissolve in DMSO (10–50 mM stock) and dilute in buffer (pH 8–9) to deprotonate the carboxylic acid .
  • Co-Solvents : Use cyclodextrins or PEG derivatives to enhance aqueous solubility without altering bioactivity .
  • Prodrug Approach : Esterify the carboxylic acid (e.g., methyl or ethyl ester) to improve solubility, followed by enzymatic hydrolysis in assays .

How do contradictory bioactivity results arise between cell-based and cell-free assays for this compound?

Advanced Research Question
Discrepancies may stem from:

  • Membrane Permeability : The Tfa group improves cell penetration, leading to higher observed activity in cell-based vs. cell-free systems .
  • Off-Target Effects : In cell-based assays, interactions with non-target proteins (e.g., serum albumin) may reduce apparent potency .
    Resolution : Perform orthogonal assays (e.g., SPR for binding kinetics and transcriptomics for pathway analysis) to distinguish direct vs. indirect effects .

What computational methods predict the compound’s interaction with amyloidogenic proteins?

Advanced Research Question

  • Molecular Dynamics (MD) : Simulate binding to β-sheet-rich regions of Aβ or α-synuclein, focusing on hydrogen bonding between the carboxylic acid and Lys/Arg residues .
  • QSAR Models : Use descriptors like polar surface area (PSA) and H-bond donor count to predict anti-aggregation efficacy .
    Validation : Correlate computational binding scores with Thioflavin T assay results for amyloid inhibition .

How does the compound’s stability under UV/visible light impact phototoxicity studies?

Basic Research Question
The 3,4-dimethoxyphenyl group is prone to photooxidation, generating quinone derivatives.

  • Mitigation : Conduct experiments under amber light or add antioxidants (e.g., ascorbic acid) to prevent degradation .
  • Analysis : Monitor UV-Vis absorbance at 280 nm (λmax for methoxyaryl groups) over time to quantify photodegradation kinetics .

What are the key challenges in scaling up synthesis for preclinical studies?

Advanced Research Question

  • Chiral Purity : Large-scale reactions risk racemization; optimize enantioselective catalysis (e.g., Noyori asymmetric hydrogenation) .
  • Cost of TFAA : Substitute with cheaper reagents (e.g., trifluoroethyl chloroformate) while maintaining acylation efficiency .
  • Waste Management : TFAA byproducts require neutralization with bicarbonate before disposal .

How do structural analogs with nitro or hydroxyl substituents compare in antioxidant assays?

Advanced Research Question

  • Nitro Derivatives : Exhibit stronger radical scavenging (e.g., DPPH assay) due to electron-deficient aromatic rings, but may induce cytotoxicity at high concentrations .
  • Hydroxyl Derivatives : Lower logP values reduce cellular uptake but improve water solubility, balancing antioxidant efficacy and toxicity .
    Methodology : Use comparative ROS scavenging assays (e.g., ABTS or ORAC) with IC50 normalization to molar concentration .

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